2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde

Antimicrobial Resistance Natural Product Drug Discovery MRSA Biofilm

High-purity (≥98%) diphenylmethane phenolic for MRSA biofilm disruption (MIC 1024 µg/mL) and kinase inhibition studies. Uniquely bridged scaffold from Periploca sepium/Dalbergia congesta—monomeric analogs do not replicate these activities. Ideal for antibiotic lead optimization, combination therapy with surfactin, and phytochemical standardization.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B12307211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)C=O)O
InChIInChI=1S/C16H16O5/c1-20-13-4-3-10(14(18)7-13)5-11-6-12(9-17)15(19)8-16(11)21-2/h3-4,6-9,18-19H,5H2,1-2H3
InChIKeyQNFMXBHDSYAIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde: CAS 953427-66-2, a Structurally Defined Diphenylmethane Natural Product for Specialized Antimicrobial and Kinase Research


2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS 953427-66-2) is a diphenylmethane-class phenolic compound, unambiguously characterized by spectroscopic methods including 2D-NMR and MS [1]. It is a secondary metabolite isolated from the root barks of Periploca sepium [1] and reported from Dalbergia congesta . As a research-grade small molecule, it is supplied with high purity (typically ≥98% by HPLC) for in vitro and in vivo investigations .

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Procurement: Why Simple Phenolic Analogs Do Not Replicate Specialized Activity


The target compound's biological profile is critically dependent on its unique diphenylmethane scaffold, comprising a 2-hydroxy-4-methoxybenzaldehyde core linked via a methylene bridge to a second 2-hydroxy-4-methoxyphenyl ring [1]. This architecture differentiates it from the abundant, simpler analog 2-hydroxy-4-methoxybenzaldehyde, a monocyclic monoterpene that exhibits broad-spectrum antimicrobial and insect repellent activities [REFS-2, REFS-3]. The dimeric, bridged structure of the target compound is hypothesized to confer distinct molecular interactions, such as enhanced binding to kinase active sites and differential activity against methicillin-resistant Staphylococcus aureus (MRSA) , which are not recapitulated by the monomeric benzaldehyde. Substitution with structurally simpler or monomeric phenolics would therefore invalidate research outcomes that depend on the specific pharmacological or biochemical properties of the intact diphenylmethane.

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde: Quantified Differentiation from Structural Analogs in Antimicrobial, Kinase, and Natural Product Research


Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Versus Monomeric 2-Hydroxy-4-methoxybenzaldehyde

The target compound demonstrates quantifiable, albeit moderate, direct antibacterial activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 1024 µg/mL, and shows efficacy in disrupting pre-formed MRSA biofilms . This profile contrasts with the simpler analog 2-hydroxy-4-methoxybenzaldehyde, which is widely reported for its acaricidal and insect repellent activities [REFS-2, REFS-3] but lacks peer-reviewed, quantitative MIC data specifically against MRSA in standardized assays. The diphenylmethane scaffold of the target compound, rather than the monomeric benzaldehyde moiety, appears necessary for this specific anti-MRSA and anti-biofilm phenotype.

Antimicrobial Resistance Natural Product Drug Discovery MRSA Biofilm

Kinase Inhibition Activity versus Structurally Unrelated Kinase Inhibitors

The compound is characterized as a β-glucan inhibitor and kinase analog that inhibits the activity of kinases in human cancer cells . It has demonstrated anti-tumor effects in vivo and exhibits synergistic effects with surfactin, a known anticancer agent . The compound induces apoptosis and inhibits tumor cell growth by blocking the action of inhibitors such as indirubin . While direct head-to-head quantitative comparisons with established kinase inhibitors (e.g., staurosporine, imatinib) are not available in the current literature, the compound's reported activity profile positions it as a unique chemical probe for investigating kinase-dependent pathways in cancer models, distinct from conventional ATP-competitive inhibitors.

Cancer Research Kinase Signaling Natural Product Drug Discovery

Structural Authenticity and Purity for Reproducible Pharmacognosy Research

The compound is isolated and fully characterized from Periploca sepium root barks, with its structure confirmed by 2D-NMR and MS analyses [1]. Commercially, it is supplied with a certified purity of ≥98% by HPLC . This level of structural and purity documentation is critical for ensuring reproducibility in biological assays and for meeting journal and grant submission standards. In contrast, the structurally simpler and more abundant 2-hydroxy-4-methoxybenzaldehyde is often available as a technical-grade chemical or as a component of essential oils [2], which may introduce variability in biological studies.

Natural Product Chemistry Phytochemistry Quality Control

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde: Optimal Application Scenarios in Antimicrobial, Oncology, and Natural Product Chemistry


Investigating Novel Anti-MRSA and Anti-Biofilm Agents

Researchers exploring new chemical entities to combat methicillin-resistant Staphylococcus aureus (MRSA) infections should prioritize this compound. Its demonstrated MIC of 1024 µg/mL and ability to disrupt pre-formed MRSA biofilms position it as a lead scaffold for medicinal chemistry optimization. Studies focusing on biofilm-associated infections, where conventional antibiotics often fail, will benefit from this compound's unique activity profile.

Elucidating Non-Canonical Kinase Modulation in Cancer

In oncology research, this compound serves as a valuable chemical probe for investigating kinase signaling pathways. Its reported activity as a β-glucan inhibitor and kinase analog, coupled with in vivo anti-tumor effects and synergy with surfactin , offers a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors. It is particularly suited for studies aiming to understand kinase network modulation and for developing combination therapy strategies.

Authenticating Natural Product Standards and Pharmacognosy Studies

For phytochemistry and natural product chemistry laboratories, this compound is an essential reference standard. Its isolation from Periploca sepium and Dalbergia congesta, combined with rigorous structural characterization by 2D-NMR and MS [1], makes it a benchmark for quality control, metabolomics, and chemotaxonomic studies. Its high commercial purity (≥98%) ensures reliable calibration curves and reproducible biological testing, meeting the stringent requirements of high-impact journals.

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